Cas no 161385-93-9 (4-(1,3-thiazol-2-yl)oxan-4-ol)

4-(1,3-thiazol-2-yl)oxan-4-ol 化学的及び物理的性質
名前と識別子
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- 4-(Thiazol-2-yl)tetrahydro-2h-pyran-4-ol
- 2H-Pyran-4-ol, tetrahydro-4-(2-thiazolyl)-
- 4-(1,3-thiazol-2-yl)oxan-4-ol
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- MDL: MFCD27998256
- インチ: 1S/C8H11NO2S/c10-8(1-4-11-5-2-8)7-9-3-6-12-7/h3,6,10H,1-2,4-5H2
- InChIKey: WHOMAYRRFFNNPA-UHFFFAOYSA-N
- SMILES: C1OCCC(C2=NC=CS2)(O)C1
4-(1,3-thiazol-2-yl)oxan-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2621863-10g |
4-(1,3-thiazol-2-yl)oxan-4-ol |
161385-93-9 | 95% | 10g |
$3191.0 | 2023-09-14 | |
Enamine | EN300-2621863-2.5g |
4-(1,3-thiazol-2-yl)oxan-4-ol |
161385-93-9 | 95% | 2.5g |
$1454.0 | 2024-06-18 | |
Enamine | EN300-2621863-0.05g |
4-(1,3-thiazol-2-yl)oxan-4-ol |
161385-93-9 | 95% | 0.05g |
$174.0 | 2024-06-18 | |
Enamine | EN300-2621863-5.0g |
4-(1,3-thiazol-2-yl)oxan-4-ol |
161385-93-9 | 95% | 5.0g |
$2152.0 | 2024-06-18 | |
Aaron | AR0285ZG-50mg |
4-(1,3-thiazol-2-yl)oxan-4-ol |
161385-93-9 | 95% | 50mg |
$265.00 | 2025-02-15 | |
1PlusChem | 1P0285R4-250mg |
4-(1,3-thiazol-2-yl)oxan-4-ol |
161385-93-9 | 95% | 250mg |
$516.00 | 2024-06-20 | |
Aaron | AR0285ZG-1g |
4-(1,3-thiazol-2-yl)oxan-4-ol |
161385-93-9 | 95% | 1g |
$1047.00 | 2025-02-15 | |
Enamine | EN300-2621863-5g |
4-(1,3-thiazol-2-yl)oxan-4-ol |
161385-93-9 | 95% | 5g |
$2152.0 | 2023-09-14 | |
Aaron | AR0285ZG-100mg |
4-(1,3-thiazol-2-yl)oxan-4-ol |
161385-93-9 | 95% | 100mg |
$379.00 | 2025-02-15 | |
1PlusChem | 1P0285R4-1g |
4-(1,3-thiazol-2-yl)oxan-4-ol |
161385-93-9 | 95% | 1g |
$981.00 | 2024-06-20 |
4-(1,3-thiazol-2-yl)oxan-4-ol 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
4-(1,3-thiazol-2-yl)oxan-4-olに関する追加情報
Introduction to 4-(1,3-thiazol-2-yl)oxan-4-ol (CAS No. 161385-93-9)
4-(1,3-thiazol-2-yl)oxan-4-ol, identified by the Chemical Abstracts Service Number (CAS No.) 161385-93-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thiazole oxanol class, characterized by its unique structural framework that combines a thiazole ring with an oxanol moiety. The thiazole ring, a five-membered sulfur-containing heterocycle, is known for its broad spectrum of biological activities, while the oxanol group introduces additional functional properties that make this compound a promising candidate for further investigation.
The structural composition of 4-(1,3-thiazol-2-yl)oxan-4-ol encompasses both nitrogen and sulfur atoms within the thiazole core, which are critical for its interaction with biological targets. The presence of the oxanol group at the 4-position of the thiazole ring enhances its solubility in polar solvents and influences its pharmacokinetic behavior. This dual functionality has positioned 4-(1,3-thiazol-2-yl)oxan-4-ol as a versatile scaffold for drug discovery, particularly in the development of novel therapeutic agents.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological activities and potential applications in medicine. Among these, thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The oxanol moiety further expands the pharmacological potential of 4-(1,3-thiazol-2-yl)oxan-4-ol, making it an attractive molecule for medicinal chemists seeking to develop innovative treatments.
One of the most compelling aspects of 4-(1,3-thiazol-2-yl)oxan-4-ol is its ability to modulate various biological pathways. Studies have indicated that this compound exhibits inhibitory effects on several key enzymes and receptors involved in disease progression. For instance, preliminary in vitro studies have demonstrated its potential to interfere with the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain signaling. Additionally, its interaction with certain receptor families has been explored, suggesting possible applications in neurological disorders.
The synthesis of 4-(1,3-thiazol-2-yl)oxan-4-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis or other analogous methods, followed by functionalization at the 2-position with an oxanol group. Advances in synthetic methodologies have enabled chemists to optimize these processes, making it feasible to produce 4-(1,3-thiazol-2-yl)oxan-4-ol on a larger scale for further research and development.
Recent advancements in computational chemistry have also played a pivotal role in understanding the pharmacological profile of 4-(1,3-thiazol-2-yl)oxan-4-ol. Molecular docking simulations have been employed to predict its binding interactions with target proteins, providing valuable insights into its mechanism of action. These computational studies have complemented experimental efforts by identifying potential lead compounds for further optimization.
In vivo studies have begun to unravel the therapeutic potential of 4-(1,3-thiazol-2-ylozan-diol). Preclinical trials have shown promising results in animal models of inflammation and cancer, where it demonstrated significant anti-inflammatory and antitumor effects. The compound's ability to cross the blood-brain barrier has also raised interest in its potential application for treating neurological conditions such as Alzheimer's disease and Parkinson's disease. These findings underscore the importance of CAS No. 16138593 as a lead structure for developing novel therapeutics.
The pharmacokinetic properties of CAS No 16138593 are another area of active investigation. Initial pharmacokinetic studies have revealed that it exhibits moderate bioavailability and a reasonable half-life upon oral administration. These characteristics make it suitable for once-daily dosing regimens in clinical settings. Additionally, its metabolic stability has been assessed through in vitro studies using liver microsomes, indicating that it undergoes minimal degradation under physiological conditions.
The safety profile of CAS No 16138593 is also being thoroughly evaluated through toxicological studies. Acute toxicity assays have shown that it exhibits low toxicity at high doses, suggesting a favorable safety margin for therapeutic use. Further chronic toxicity studies are underway to assess long-term exposure effects and identify any potential adverse reactions.
The future direction of research on CAS No 16138593 is likely to focus on structure-based drug design and optimization. By leveraging computational tools and high-throughput screening techniques, researchers aim to modify its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate these endeavors.
The broader significance of compounds like CAS No 16138593 lies in their contribution to addressing unmet medical needs through innovative drug development. As drug resistance emerges as a global health challenge, there is an urgent need for novel therapeutic agents with unique mechanisms of action. Thiazole derivatives offer a rich structural scaffold that can be tailored to target various diseases effectively.
In conclusion, CAS No 16138593 represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features combined with preliminary evidence of biological activity position it as a valuable asset in the quest for new treatments across multiple therapeutic areas. Continued investigation into its pharmacological profile will be crucial in realizing its full therapeutic potential.
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